molecular formula C19H22N4O3S B11239806 1-[5-Butanoyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one

1-[5-Butanoyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one

Cat. No.: B11239806
M. Wt: 386.5 g/mol
InChI Key: HJCKBAYYCWXMNV-UHFFFAOYSA-N
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Description

1-[5-Butanoyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one is a complex organic compound belonging to the class of triazolo-thiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolo-thiadiazine core, makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[5-Butanoyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability.

Mechanism of Action

The mechanism of action of 1-[5-Butanoyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[5-Butanoyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

1-[5-butanoyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one

InChI

InChI=1S/C19H22N4O3S/c1-4-6-15(24)18-17(13-8-10-14(26-3)11-9-13)23(16(25)7-5-2)22-12-20-21-19(22)27-18/h8-12H,4-7H2,1-3H3

InChI Key

HJCKBAYYCWXMNV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CCC)C3=CC=C(C=C3)OC

Origin of Product

United States

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